molecular formula C15H16BrF2NO B6338758 (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide;  95% CAS No. 1609403-69-1

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide; 95%

Cat. No. B6338758
CAS RN: 1609403-69-1
M. Wt: 344.19 g/mol
InChI Key: UKWXMAHSEXJMPL-UHFFFAOYSA-N
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Description

The compound “(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide” is a chemical with the CAS Number: 1609403-69-1 . It has a molecular weight of 344.2 and its IUPAC name is (2,5-difluorophenyl)-N-(4-methoxybenzyl)methanamine hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15F2NO.BrH/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17;/h2-8,18H,9-10H2,1H3;1H . This code provides a detailed representation of the molecule’s structure, including the positions of the fluorine atoms on the benzyl ring and the methoxy group on the other benzyl ring.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H15F2NO . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Organic Synthesis

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide: is a valuable building block in organic synthesis. Its structure allows for the introduction of fluorine atoms into other molecules, which can significantly alter the chemical and physical properties of the resulting compounds. This compound can be used to synthesize a variety of fluorinated derivatives that are important in medicinal chemistry for their increased metabolic stability and bioavailability .

Medicinal Chemistry

In medicinal chemistry, the presence of difluorobenzyl and methoxybenzyl groups can be crucial for the pharmacological activity of drug molecules. This compound can serve as a precursor for the development of new therapeutic agents, particularly in the design of receptor agonists or antagonists where the fluorine atoms can mimic hydrogen bonding interactions .

Material Science

The compound’s unique chemical structure makes it suitable for use in material science research. It can be incorporated into polymers to enhance their properties, such as thermal stability, chemical resistance, and mechanical strength. The fluorine atoms can contribute to the creation of low-surface-energy materials, which are useful in creating non-stick and water-repellent surfaces .

Chemical Synthesis

This compound can be employed in chemical synthesis as a reagent or catalyst. Its ability to donate fluorine atoms can be exploited in various fluorination reactions, which are essential in the synthesis of agrochemicals and fluoropolymers. Additionally, it can act as a source of amine groups in transamination reactions .

Chromatography

The compound can also find applications in chromatography as a derivatization agent. It can react with carboxylic acids or other functional groups to form more volatile derivatives, which can be easily separated and detected in gas chromatography. This is particularly useful in the analysis of complex mixtures where high resolution and sensitivity are required .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO.BrH/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17;/h2-8,18H,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWXMAHSEXJMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide

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